Durallone
Overview
Description
Durallone is an isoflavone compound isolated from the seed pods of the plant Millettia dura. It is chemically characterized as 3-(3,4-dimethoxyphenyl)-6-methoxy-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-one . Isoflavones are a class of naturally occurring organic compounds related to flavonoids, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Durallone can be synthesized through various organic synthesis methods. One common approach involves the use of specific starting materials and reagents to construct the isoflavone core structure. The synthetic route typically includes steps such as condensation reactions, cyclization, and methylation.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the seed pods of Millettia dura. The process includes solvent extraction, chromatographic separation, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Durallone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different substituents onto the this compound core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products:
Scientific Research Applications
Durallone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural insecticides and pesticides due to its bioactive properties
Mechanism of Action
Durallone is closely related to other isoflavones such as durmillone and prethis compound. These compounds share similar core structures but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
Durmillone: Another isoflavone with a similar core structure but different substituents.
Predurallone: A related compound with variations in the functional groups attached to the core structure.
This compound’s unique properties make it a valuable compound for various scientific and industrial applications, highlighting its importance in ongoing research and development.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-methoxy-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)9-8-14-21-15(11-19(27-5)22(14)29-23)20(24)16(12-28-21)13-6-7-17(25-3)18(10-13)26-4/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYJORXFBILIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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